3-[4-[3,5-bis(4-pyridin-3-ylphenyl)phenyl]phenyl]pyridine
Overview
Description
3-[4-[3,5-bis(4-pyridin-3-ylphenyl)phenyl]phenyl]pyridine is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound features multiple pyridine rings, which contribute to its stability and reactivity. It is often used in the development of advanced materials, particularly in the field of organic electronics.
Mechanism of Action
Target of Action
The primary target of TpPyPB is the electron transport layer in organic electronic devices . It is also used as a hole-blocking layer material .
Mode of Action
TpPyPB interacts with its targets by leveraging its low-lying HOMO , high triplet energy level , and electron-deficient pyridine groups . These properties make it an effective electron-transport and hole-blocking layer material .
Biochemical Pathways
electron transport pathway in these devices. By blocking holes and transporting electrons, it helps to ensure that the electric current flows in the desired direction .
Pharmacokinetics
While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of TpPyPB, we can discuss its properties in terms of its stability and performance in devices. TpPyPB has a melting point range of 195 - 200 °C and shows 5% weight loss at temperatures above 310 °C . These properties suggest that TpPyPB is stable under typical operating conditions for organic electronic devices .
Result of Action
The use of TpPyPB as an electron-transport and hole-blocking layer material results in high-efficiency organic electronic devices . For example, when blended with a hole-transporting material such as TCTA, TpPyPB has been used as a co-host material to fabricate high-efficiency blue PhOLEDs .
Action Environment
The action of TpPyPB is influenced by the environment within the organic electronic device. Factors such as temperature, electric field, and the presence of other materials (e.g., the hole-transporting material) can affect its performance . For instance, the efficiency of devices using TpPyPB can be optimized by carefully controlling these environmental factors .
Biochemical Analysis
Biochemical Properties
3,3’-(5’-(4-(Pyridin-3-yl)phenyl)-[1,1’:3’,1’‘-terphenyl]-4,4’'-diyl)dipyridine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with electron transport materials, which are essential for high-efficiency phosphorescent organic light-emitting diodes (PHOLEDs) . The nature of these interactions often involves the formation of stable complexes that can facilitate or inhibit specific biochemical pathways.
Cellular Effects
The effects of 3,3’-(5’-(4-(Pyridin-3-yl)phenyl)-[1,1’:3’,1’‘-terphenyl]-4,4’'-diyl)dipyridine on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of proteins involved in oxidative stress responses, thereby altering the cellular redox state . Additionally, its impact on gene expression can lead to changes in cellular behavior, including proliferation and apoptosis.
Molecular Mechanism
At the molecular level, 3,3’-(5’-(4-(Pyridin-3-yl)phenyl)-[1,1’:3’,1’‘-terphenyl]-4,4’'-diyl)dipyridine exerts its effects through specific binding interactions with biomolecules. These interactions can result in the inhibition or activation of enzymes, leading to changes in metabolic pathways and gene expression. The compound’s ability to form hydrogen bonds and other non-covalent interactions is key to its mechanism of action . These interactions can stabilize or destabilize specific protein conformations, thereby influencing their activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,3’-(5’-(4-(Pyridin-3-yl)phenyl)-[1,1’:3’,1’‘-terphenyl]-4,4’'-diyl)dipyridine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential impacts on cellular health and function.
Dosage Effects in Animal Models
The effects of 3,3’-(5’-(4-(Pyridin-3-yl)phenyl)-[1,1’:3’,1’‘-terphenyl]-4,4’'-diyl)dipyridine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function and protection against oxidative stress. At higher doses, it can lead to toxic or adverse effects, including cellular damage and impaired metabolic function . These dosage-dependent effects highlight the importance of careful dose optimization in therapeutic applications.
Metabolic Pathways
3,3’-(5’-(4-(Pyridin-3-yl)phenyl)-[1,1’:3’,1’‘-terphenyl]-4,4’'-diyl)dipyridine is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for metabolic processes, influencing metabolic flux and metabolite levels . The compound’s role in these pathways can lead to alterations in cellular energy balance and overall metabolic health.
Transport and Distribution
The transport and distribution of 3,3’-(5’-(4-(Pyridin-3-yl)phenyl)-[1,1’:3’,1’‘-terphenyl]-4,4’'-diyl)dipyridine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of 3,3’-(5’-(4-(Pyridin-3-yl)phenyl)-[1,1’:3’,1’‘-terphenyl]-4,4’'-diyl)dipyridine is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its biochemical effects . The localization of the compound within the cell is crucial for its activity and function.
Preparation Methods
The synthesis of 3-[4-[3,5-bis(4-pyridin-3-ylphenyl)phenyl]phenyl]pyridine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Intermediate Compounds: The initial step involves the synthesis of intermediate compounds such as 3,5-bis(4-pyridin-3-ylphenyl)benzene.
Coupling Reactions: These intermediates undergo coupling reactions with other aromatic compounds to form the desired product.
Reaction Conditions: The reactions are usually carried out under inert atmospheres, such as nitrogen or argon, to prevent oxidation. .
Chemical Reactions Analysis
3-[4-[3,5-bis(4-pyridin-3-ylphenyl)phenyl]phenyl]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C), resulting in reduced forms of the compound.
Substitution: The pyridine rings in the compound can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives
Scientific Research Applications
3-[4-[3,5-bis(4-pyridin-3-ylphenyl)phenyl]phenyl]pyridine has a wide range of applications in scientific research:
Organic Electronics: It is used as an electron-transport material in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its high electron mobility and stability
Material Science: The compound is employed in the development of advanced materials with specific electronic properties, making it valuable in the fabrication of electronic devices.
Chemical Sensors: Its unique structure allows it to be used in the design of chemical sensors for detecting various analytes.
Comparison with Similar Compounds
3-[4-[3,5-bis(4-pyridin-3-ylphenyl)phenyl]phenyl]pyridine can be compared with other similar compounds such as:
1,3,5-Tris(4-pyridyl)benzene: This compound also features multiple pyridine rings but has a different arrangement, leading to variations in its electronic properties.
1,3,5-Tris(3-pyridyl-3-phenyl)benzene: Similar in structure but with different substitution patterns, affecting its reactivity and applications.
3,3′,3′′,3′′′-[1,1′3′,1′′-terphenyl]-3,3′′,5,5′′-tetrayltetrakispyridine: Another related compound with a complex structure, used in similar applications but with distinct properties.
These comparisons highlight the uniqueness of this compound in terms of its structural arrangement and electronic properties, making it a valuable compound in various scientific fields.
Properties
IUPAC Name |
3-[4-[3,5-bis(4-pyridin-3-ylphenyl)phenyl]phenyl]pyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H27N3/c1-4-34(25-40-19-1)28-7-13-31(14-8-28)37-22-38(32-15-9-29(10-16-32)35-5-2-20-41-26-35)24-39(23-37)33-17-11-30(12-18-33)36-6-3-21-42-27-36/h1-27H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACSHDTNTFKFOOH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC=C(C=C2)C3=CC(=CC(=C3)C4=CC=C(C=C4)C5=CN=CC=C5)C6=CC=C(C=C6)C7=CN=CC=C7 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H27N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50673182 | |
Record name | 3-[4-[3,5-bis(4-pyridin-3-ylphenyl)phenyl]phenyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50673182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
537.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
921205-02-9 | |
Record name | 1,3,5-Tri(p-pyrid-3-ylphenyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=921205-02-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[4-[3,5-bis(4-pyridin-3-ylphenyl)phenyl]phenyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50673182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.